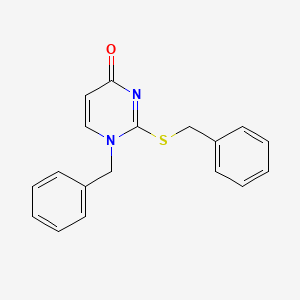![molecular formula C15H13FN2O B12923496 6-[(4-Fluorophenyl)ethynyl]-2-(propan-2-yl)pyridazin-3(2H)-one CAS No. 524919-62-8](/img/structure/B12923496.png)
6-[(4-Fluorophenyl)ethynyl]-2-(propan-2-yl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((4-Fluorophenyl)ethynyl)-2-isopropylpyridazin-3(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Fluorophenyl)ethynyl)-2-isopropylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-((4-Fluorophenyl)ethynyl)-2-isopropylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alcohols.
科学研究应用
6-((4-Fluorophenyl)ethynyl)-2-isopropylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 6-((4-Fluorophenyl)ethynyl)-2-isopropylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The ethynyl and fluorophenyl groups can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins or enzymes. These interactions can modulate biological pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
2-(4-Fluorophenyl)ethylamine: Shares the fluorophenyl group but differs in the overall structure and functional groups.
4-[(4-Fluorophenyl)ethynyl]phenol: Contains a similar ethynyl linkage but has a phenol group instead of a pyridazinone core.
Uniqueness
6-((4-Fluorophenyl)ethynyl)-2-isopropylpyridazin-3(2H)-one is unique due to its combination of a pyridazinone core with a fluorophenyl ethynyl group
属性
CAS 编号 |
524919-62-8 |
|---|---|
分子式 |
C15H13FN2O |
分子量 |
256.27 g/mol |
IUPAC 名称 |
6-[2-(4-fluorophenyl)ethynyl]-2-propan-2-ylpyridazin-3-one |
InChI |
InChI=1S/C15H13FN2O/c1-11(2)18-15(19)10-9-14(17-18)8-5-12-3-6-13(16)7-4-12/h3-4,6-7,9-11H,1-2H3 |
InChI 键 |
ZSSHIOKPRJHRIY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=O)C=CC(=N1)C#CC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


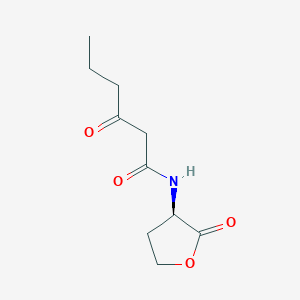
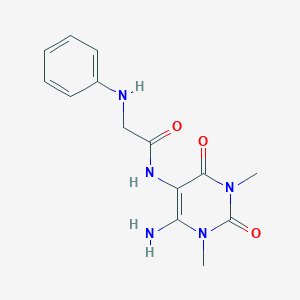
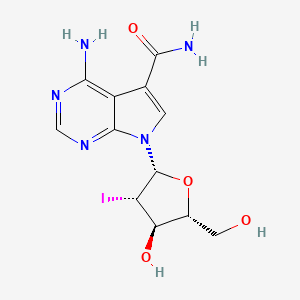

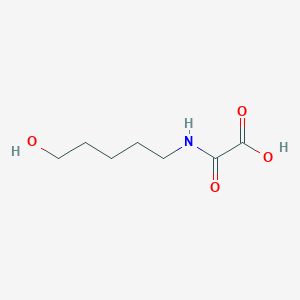
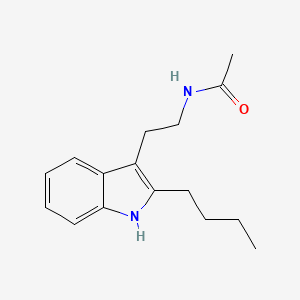

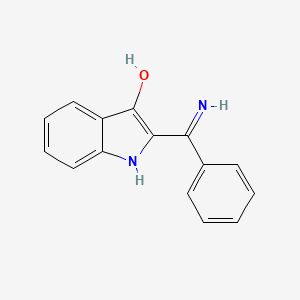
![5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12923458.png)
![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)
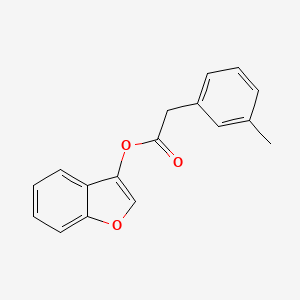
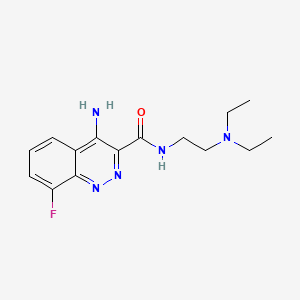
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12923499.png)
